molecular formula C9H6F3NO3S B6312396 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate CAS No. 1357627-06-5

4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B6312396
CAS No.: 1357627-06-5
M. Wt: 265.21 g/mol
InChI Key: VRUIFZGJPJWSDJ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is a chemical compound characterized by the presence of a methylsulfonyl group, a trifluoromethyl group, and an isocyanate group attached to a phenyl ring

Properties

IUPAC Name

1-isocyanato-4-methylsulfonyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3S/c1-17(15,16)6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUIFZGJPJWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable phenyl precursor, followed by sulfonylation and subsequent conversion to the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and other derivatives resulting from the reaction of the isocyanate group with nucleophiles. Oxidation or reduction of the methylsulfonyl group can lead to sulfoxides or sulfides .

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl and methylsulfonyl groups can influence the compound’s reactivity and interactions with molecular targets. These groups can enhance the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is unique due to the combination of the trifluoromethyl and methylsulfonyl groups, which confer specific chemical properties and reactivity.

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